(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride
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Overview
Description
(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable piperidine derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods would involve optimization of the above synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound.
N-Methylpiperidine: A methylated derivative.
4-Hydroxypiperidine: A hydroxylated derivative.
Uniqueness
(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which can impart distinct biological and chemical properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(2R,4S)-2-(hydroxymethyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKIPCQWZUFFFD-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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